molecular formula C4H8BrMgN B14494141 magnesium;pyrrolidin-1-ide;bromide CAS No. 64353-46-4

magnesium;pyrrolidin-1-ide;bromide

Cat. No.: B14494141
CAS No.: 64353-46-4
M. Wt: 174.32 g/mol
InChI Key: GNOKMMBNMZVNDG-UHFFFAOYSA-M
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Description

Magnesium;pyrrolidin-1-ide;bromide is a compound that combines magnesium, pyrrolidine, and bromide. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of magnesium makes it a part of the Grignard reagents family, which are widely used in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;pyrrolidin-1-ide;bromide can be synthesized by reacting pyrrolidine with magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction typically involves the following steps:

  • Dissolving magnesium turnings in diethyl ether.
  • Adding pyrrolidine to the solution.
  • Introducing bromine to the mixture under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using large reactors and ensuring the reaction conditions are strictly controlled to maintain the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Magnesium;pyrrolidin-1-ide;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in substitution reactions with various electrophiles.

    Reduction Reactions: Acts as a reducing agent in certain organic reactions.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Electrophiles: Reacts with alkyl halides and other electrophiles under anhydrous conditions.

    Solvents: Typically uses diethyl ether or tetrahydrofuran as solvents to maintain anhydrous conditions.

Major Products Formed

    Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.

    Substituted Pyrrolidines: Formed through substitution reactions with various electrophiles.

Scientific Research Applications

Magnesium;pyrrolidin-1-ide;bromide has several applications in scientific research:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of carbon-carbon bonds.

    Material Science: Used in the preparation of novel materials with unique properties.

Mechanism of Action

The mechanism of action of magnesium;pyrrolidin-1-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are crucial in organic synthesis. The compound’s reactivity is influenced by the presence of magnesium, which stabilizes the negative charge on the carbon atom, making it a strong nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Magnesium;ethyl-1-ide;bromide: Another Grignard reagent with similar reactivity but different alkyl group.

    Magnesium;phenyl-1-ide;bromide: Contains a phenyl group instead of pyrrolidine, leading to different reactivity and applications.

Uniqueness

Magnesium;pyrrolidin-1-ide;bromide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in synthesizing compounds with specific stereochemistry and biological activity.

Properties

CAS No.

64353-46-4

Molecular Formula

C4H8BrMgN

Molecular Weight

174.32 g/mol

IUPAC Name

magnesium;pyrrolidin-1-ide;bromide

InChI

InChI=1S/C4H8N.BrH.Mg/c1-2-4-5-3-1;;/h1-4H2;1H;/q-1;;+2/p-1

InChI Key

GNOKMMBNMZVNDG-UHFFFAOYSA-M

Canonical SMILES

C1CC[N-]C1.[Mg+2].[Br-]

Origin of Product

United States

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